(3-Aminopropyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminopropylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGYLUFLENKZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminopropyl)glycine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine (B1666218).[1] Its structure incorporates an aminopropyl group attached to the nitrogen atom of glycine, resulting in a molecule with potential for diverse chemical interactions and biological activities. While research on this specific compound is not as extensive as for its parent molecule, glycine, it holds interest for various applications, from chemical synthesis to potential pharmacological roles. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(3-aminopropylamino)acetic acid, possesses a simple yet versatile molecular architecture.[2] The presence of two primary amine groups and a carboxylic acid group imparts amphoteric properties to the molecule, allowing it to exist in various ionic forms depending on the pH.

Chemical Structure:

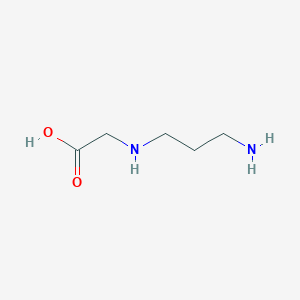

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data is based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| CAS Number | 2875-41-4 | [2] |

| IUPAC Name | 2-(3-aminopropylamino)acetic acid | [2] |

| Physical Form | Solid, white to off-white | |

| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | |

| XLogP3 | -3.5 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis and Purification

Putative Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

Synthesis: A common method for the synthesis of glycine and its derivatives is the amination of chloroacetic acid.[3]

-

Reaction Setup: A solution of 1,3-diaminopropane in a suitable solvent (e.g., water or a lower alcohol) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Addition of Reactant: A solution of chloroacetic acid, neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to form sodium chloroacetate, is added dropwise to the 1,3-diaminopropane solution. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture would likely contain the desired product along with unreacted starting materials and inorganic salts.

Purification: Purification of amino acids often involves crystallization or ion-exchange chromatography to remove impurities.

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-alcohol mixture. The solubility of amino acids is generally high in water and decreases with the addition of organic solvents.[4]

-

Ion-Exchange Chromatography: Given the amphoteric nature of this compound, ion-exchange chromatography is a powerful purification technique. The crude product solution can be passed through a cation-exchange resin, which will retain the positively charged (at low pH) amino acid. After washing away neutral and anionic impurities, the product can be eluted with a basic solution.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Spectral data for the dihydrochloride (B599025) salt is available.[5] The spectrum would show characteristic peaks for the propyl chain protons and the methylene (B1212753) protons adjacent to the nitrogen and carboxyl groups. |

| ¹³C NMR | Would show distinct signals for the different carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). |

| HPLC | HPLC methods for underivatized amino acids, often using HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography, can be employed to assess purity. |

Biological and Pharmacological Properties

While this compound is described as a glycine derivative, specific studies on its biological activity and mechanism of action are limited. It has been mentioned in the context of amino acid derivatives used as ergogenic supplements, which are substances that can enhance physical performance.[1] However, the specific effects and the underlying mechanisms for this compound have not been well-elucidated in the available literature.

Given its structural similarity to glycine, it is plausible that this compound could interact with glycine receptors or transporters, but this remains to be experimentally verified. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, acting on strychnine-sensitive glycine receptors.[6] It also functions as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission.[7]

Further research is required to determine if this compound exhibits any of these activities or possesses novel pharmacological properties.

Potential Signaling Pathway Involvement

As the specific biological targets of this compound are not yet identified, a definitive signaling pathway cannot be described. However, based on the known roles of its parent compound, glycine, a hypothetical workflow for investigating its potential neurological effects can be proposed.

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a structurally simple glycine derivative with potential for further investigation. This guide has summarized the available technical information on its chemical structure and properties. While detailed experimental protocols and a comprehensive biological profile are currently lacking in the public domain, the information provided serves as a valuable resource for researchers and scientists interested in exploring the synthesis, characterization, and potential applications of this compound. Further studies are warranted to fully elucidate its physicochemical characteristics and to uncover its pharmacological potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. N-(3-AMINOPROPYL)GLYCINE DIHYDROCHLORIDE(2875-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors [frontiersin.org]

An In-depth Technical Guide to (3-Aminopropyl)glycine (CAS: 2875-41-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminopropyl)glycine, with the Chemical Abstracts Service (CAS) number 2875-41-4, is a glycine (B1666218) derivative that holds potential for various applications in research and development. This technical guide provides a comprehensive overview of its chemical and physical properties, along with available safety information. At present, detailed biological activity, specific mechanisms of action, and established experimental protocols for this compound are not extensively documented in publicly available scientific literature. This document serves as a foundational resource, summarizing the existing knowledge and identifying areas for future investigation.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-aminopropylamino)acetic acid, possesses a molecular formula of C5H12N2O2 and a molecular weight of 132.16 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2875-41-4 | [1] |

| IUPAC Name | 2-(3-aminopropylamino)acetic acid | [1] |

| Molecular Formula | C5H12N2O2 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | Typically ≥95% (commercial grade) | |

| Storage Temperature | 4°C | |

| XLogP3 | -3.5 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of specific data regarding the biological activity and mechanism of action of this compound in peer-reviewed literature. While it is a derivative of glycine, an important neurotransmitter and metabolic precursor, one cannot directly extrapolate the biological functions of glycine to this modified structure.[2]

Some commercial suppliers note that amino acid derivatives, in a very general sense, have been explored as ergogenic supplements, potentially influencing anabolic hormone secretion and providing fuel during exercise.[2] However, no specific studies were found to substantiate these claims for this compound.

A study on a more complex, structurally related compound, N′-(3-Aminopropyl)-N-(3′-(carbamoyl cholesteryl) propyl)-glycine amide, has shown its utility in forming liposomes for gene delivery. This suggests a potential application for derivatives of this compound in the field of drug delivery, though this is not a direct biological activity of the core molecule itself.

Further research, including in vitro and in vivo studies, is required to elucidate the specific biological targets, efficacy, and potential therapeutic applications of this compound.

Experimental Protocols

The lack of published research on the specific biological effects of this compound means there are no established, detailed experimental protocols available for this compound. For researchers interested in investigating this molecule, a logical experimental workflow would involve a series of screening and characterization assays.

Caption: Logical workflow for investigating the biological activity of this compound.

Safety Information

Based on commercially available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound (CAS 2875-41-4) is a chemical compound with well-defined physical and chemical properties but limited available biological data. The information presented in this guide is based on data from chemical databases and supplier information. There is a clear need for further research to understand the synthesis, biological activity, and potential applications of this molecule. Future studies should focus on establishing a reliable synthesis protocol, screening for biological activity across various targets, and elucidating any relevant mechanisms of action. Such research will be crucial in determining the potential of this compound in drug development and other scientific disciplines.

References

(3-Aminopropyl)glycine molecular weight and formula

An In-Depth Technical Guide to (3-Aminopropyl)glycine

For researchers, scientists, and drug development professionals, this document provides a concise technical overview of the amino acid derivative, this compound.

Physicochemical Properties

This compound is a derivative of the amino acid glycine (B1666218).[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H12N2O2 | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| IUPAC Name | 2-[(3-aminopropyl)amino]acetic acid | [2] |

| CAS Number | 2875-41-4 | [1] |

Potential Biological Activity and Research Context

This compound belongs to the class of amino acid derivatives, which are explored for their potential to influence physiological processes.[1] While specific biological activities of this compound are not extensively detailed in the reviewed literature, the parent molecule, glycine, is known to have a broad spectrum of anti-inflammatory, cytoprotective, and immunomodulatory properties. Glycine acts as a neurotransmitter and is a substrate in the synthesis of several important biomolecules.[4] Derivatives of glycine are investigated for various applications, including their potential as antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. However, a general method for the green synthesis of N-substituted glycine derivatives can be adapted. Additionally, a standard cytotoxicity assay protocol is provided as a fundamental step in evaluating the biological activity of such compounds.

General Synthesis of N-Alkylated Glycine Derivatives

This protocol is a representative method for the synthesis of N-substituted glycine derivatives and may be adaptable for the synthesis of this compound.

-

Reaction Setup : A solution of an alkyl amine (22 mmol) in 3 mL of cold water is prepared.

-

Addition : This solution is added dropwise to 3 mL of an aqueous solution of chloroacetic acid (0.945 g, 10 mmol) in an ice bath.

-

Stirring : The mixture is stirred constantly for 24 hours.

-

Solvent Removal : The water is then completely removed using a rotary evaporator until a white precipitate is observed.

-

Purification : The resulting chloride salt is washed multiple times with pure acetone.

-

Final Product Isolation : The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization with 1 M HCl.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cell lines.

-

Cell Seeding : Human Foreskin Fibroblast (HFF) cell lines are seeded in a 96-well plate and incubated.

-

Compound Treatment : The cells are incubated for 48 hours with various concentrations of the test compound (e.g., 100–1000 μM).

-

MTT Addition : Three hours before the end of the incubation, 20 μL of MTT solution (5 mg/mL) is added to the culture media.

-

Formazan (B1609692) Formation : The plate is incubated to allow for the formation of insoluble formazan crystals.

-

Solubilization : The supernatant is removed from each well, and 200 μL of DMSO is added to dissolve the formazan crystals.

-

Data Analysis : The absorbance is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated to evaluate cytotoxicity.

Signaling Pathways

Specific signaling pathways for this compound have not been elucidated in the available literature. However, due to its structural similarity to glycine, it is plausible that it may interact with pathways modulated by glycine. Glycine is known to exert its effects through various receptors and signaling cascades, including:

-

Glycine Receptors (GlyRs) : These are ligand-gated chloride channels. Activation by glycine in non-neuronal cells can lead to changes in membrane potential, which in turn modulates intracellular calcium levels and downstream effects like proliferation and cytokine production.

-

NMDA Receptors : Glycine acts as a co-agonist at NMDA receptors, playing a role in glutamatergic neurotransmission.

-

NF-κB and HIF-1α Signaling : In the context of ischemic stroke, glycine has been shown to exert neuroprotective effects by inhibiting M1 microglial polarization via the suppression of the NF-κB p65/Hif-1α signaling pathway.

Further research is required to determine if this compound interacts with these or other signaling pathways.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the investigation of a novel amino acid derivative like this compound.

Caption: A conceptual workflow for the research and development of a novel amino acid derivative.

References

The Multifaceted Biological Activities of (3-Aminopropyl)glycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine, a structurally unique amino acid derivative, and its analogues represent a class of compounds with diverse and significant biological activities. Their structural similarity to the neurotransmitter glycine (B1666218) allows them to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their quantitative data, the experimental methodologies used to determine their activities, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are diverse, ranging from enzyme inhibition and receptor modulation to antimicrobial and cytotoxic effects. This section summarizes the available quantitative data for various derivatives, providing a comparative overview of their potency and selectivity.

Enzyme Inhibition

A notable biological activity of certain glycine derivatives is the inhibition of enzymes such as Vascular Adhesion Protein-1 (VAP-1), a key player in inflammatory processes.

Table 1: VAP-1 Inhibitory Activity of Glycine Amide Derivatives [1]

| Compound | Human VAP-1 IC50 (nM) | Rat VAP-1 IC50 (nM) |

| 17h | 2.3 | 3.2 |

| Lead Compound 1 | 32 | 45 |

Note: Compound 17h is 3-chloro-4-{4-[5-(3-{[glycyl(methyl)amino]methyl}phenyl)pyrimidin-2-yl]piperazin-1-yl}benzoic acid.

Receptor Modulation: NMDA Receptor Glycine Site Agonism

(R)-2-amino-3-triazolpropanoic acid derivatives, which are analogues of glycine, have been shown to act as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical receptor in glutamatergic neurotransmission. Their activity varies depending on the GluN2 subunit composition of the receptor.

Table 2: Agonist Activity of (R)-2-amino-3-triazolpropanoic Acid Derivatives at NMDA Receptor Subtypes [2]

| Compound | GluN1/2A EC50 (µM) | GluN1/2B EC50 (µM) | GluN1/2C EC50 (µM) | GluN1/2D EC50 (µM) |

| 13g | 1.8 | 1.5 | 0.31 | 0.25 |

| 13i | >100 | >100 | 11 | 16 |

| Glycine | 0.12 | 0.14 | 0.11 | 0.13 |

| D-Serine | 0.11 | 0.13 | 0.11 | 0.12 |

Note: EC50 values represent the concentration required to elicit a half-maximal response.

Antimicrobial Activity

Certain derivatives of glycine, specifically glycine-derived quaternary ammonium (B1175870) salts (QASs), have demonstrated significant antimicrobial activity against a range of microorganisms. The efficacy of these compounds is influenced by the length of their alkyl chain.

Table 3: Minimum Inhibitory Concentration (MIC) of Glycine-Derived Quaternary Ammonium Salts (DMGM-n)

| Compound | S. aureus MIC (µmol/L) | E. coli MIC (µmol/L) | C. albicans MIC (µmol/L) |

| DMGM-12 | 10 | 20 | 10 |

| DMGM-14 | 5 | 10 | 5 |

| DMGM-16 | 5 | 10 | 5 |

Note: DMGM-n refers to glycine-derived QASs with an alkyl chain of length 'n'. Data synthesized from a study on the biological activity of glycine and alanine (B10760859) derivatives of QASs.

Cytotoxicity

N-substituted glycine derivatives have been evaluated for their cytotoxic effects on human foreskin fibroblast (HFF) cell lines.

Table 4: Cytotoxicity of N-Substituted Glycine Derivatives against HFF Cell Line [3]

| Compound | IC50 (µM) after 48h |

| Propylglycine | 344 |

| Butylglycine | 287 |

| Pentylglycine | 215 |

| Hexylglycine | 188 |

| Octylglycine | 142 |

| 2-Aminoheptyl glycine | 127 |

Note: IC50 represents the concentration required to inhibit 50% of cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay[1]

-

Enzyme Source : Recombinant human and rat VAP-1.

-

Substrate : Benzylamine.

-

Assay Principle : The assay measures the production of hydrogen peroxide, a product of the VAP-1-catalyzed oxidation of benzylamine.

-

Procedure :

-

VAP-1 enzyme is pre-incubated with various concentrations of the test compound in a buffer solution.

-

The enzymatic reaction is initiated by the addition of benzylamine.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of hydrogen peroxide produced is quantified using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase.

-

Fluorescence is measured using a microplate reader.

-

-

Data Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Agonist Activity Assay (Two-Electrode Voltage-Clamp Electrophysiology)[2]

-

Expression System : Xenopus laevis oocytes injected with cRNAs encoding rat NMDA receptor subunits (GluN1 and GluN2A-D).

-

Recording : Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier.

-

Procedure :

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

A baseline current is established in the presence of a saturating concentration of glutamate (B1630785) (e.g., 300 µM).

-

Increasing concentrations of the test compound (glycine analogue) are co-applied with glutamate.

-

The peak current response at each concentration is recorded.

-

-

Data Analysis : EC50 and maximal response (Rmax) values are determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Microorganisms : A panel of clinically relevant bacteria and fungi.

-

Culture Medium : Appropriate broth medium for each microorganism (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Procedure :

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated at an appropriate temperature and duration for each microorganism.

-

-

Data Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

-

Cell Line : Human foreskin fibroblasts (HFF) or other relevant cell lines.

-

Reagent : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Assay Principle : This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

-

Procedure :

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Modulation of NMDA Receptor Signaling

This compound derivatives that act as agonists at the glycine site of the NMDA receptor can potentiate glutamatergic neurotransmission. The binding of both glutamate and a glycine site agonist is required for the opening of the NMDA receptor ion channel, leading to an influx of Ca2+ ions. This calcium influx triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.

Caption: NMDA Receptor activation by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The discovery and characterization of novel this compound derivatives with therapeutic potential typically follow a structured experimental workflow. This process begins with the synthesis of a library of compounds, followed by a series of in vitro and in vivo assays to evaluate their biological activity and pharmacological properties.

References

- 1. Synthesis and pharmacological evaluation of glycine amide derivatives as novel vascular adhesion protein-1 inhibitors without CYP3A4 and CYP2C19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-alkylated Glycine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-alkylated glycine (B1666218) derivatives, a class of compounds with significant interest in pharmaceutical and biological research. By modifying the simple amino acid glycine through N-alkylation, researchers can modulate physicochemical properties, biological activity, and metabolic stability. Accurate and thorough characterization of these derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity.

This guide details the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the elucidation of the chemical structures of N-alkylated glycine derivatives. It includes structured data tables for easy comparison of spectroscopic values and detailed experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-alkylated glycine derivatives, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a series of N-alkylated glycine derivatives. All shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shifts (ppm) of N-alkylated Glycine Derivatives

| Compound | Solvent | -CH₃ / -CH₂- (Alkyl) | -CH₂- (Glycine) | -NH- | -COOH |

| Sarcosine (N-Methylglycine) | D₂O | 2.74 (s, 3H) | 3.65 (s, 2H) | - | - |

| N-Ethylglycine | D₂O | 1.28 (t, 3H), 3.15 (q, 2H) | 3.70 (s, 2H) | - | - |

| N-Propylglycine | D₂O | 0.95 (t, 3H), 1.68 (m, 2H), 3.05 (t, 2H) | 3.72 (s, 2H) | - | - |

| N,N-Dimethylglycine | D₂O | 2.92 (s, 6H) | 3.71 (s, 2H) | - | - |

| N-Acetylglycine | D₂O | 2.04 (s, 3H) | 3.76 (d, 2H) | 7.99 (s, 1H) | - |

Table 2: ¹³C NMR Chemical Shifts (ppm) of N-alkylated Glycine Derivatives

| Compound | Solvent | -CH₃ / -CH₂- / -CH- (Alkyl) | -CH₂- (Glycine) | -C=O (Carboxyl) | -C=O (Amide) |

| Sarcosine (N-Methylglycine) | D₂O | 34.5 | 58.0 | 172.5 | - |

| N-Ethylglycine | D₂O | 11.5, 43.0 | 56.5 | 173.0 | - |

| N-Propylglycine | D₂O | 10.8, 19.5, 50.0 | 56.2 | 173.2 | - |

| N,N-Dimethylglycine | D₂O | 46.1 | 62.2 | 171.0 | - |

| N-Acetylglycine | D₂O | 24.2 | 46.1 | 175.0 | 174.5 |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of N-alkylated glycine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the N-alkylated glycine derivative in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei. A significantly higher number of scans (e.g., 1024 or more) is usually required.

-

Process and reference the spectrum in a similar manner to the ¹H spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of N-alkylated glycine derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Data Presentation: Key Mass Spectral Fragments

The following table summarizes the expected exact masses and major fragment ions for several N-alkylated glycine derivatives.

Table 3: Mass Spectrometry Data (m/z) of N-alkylated Glycine Derivatives

| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key Fragment Ions (m/z) and Proposed Assignments |

| Sarcosine (N-Methylglycine) | C₃H₇NO₂ | 90.0504 | 44.0495 ([M-COOH]⁺), 30.0335 ([CH₂NHCH₃]⁺) |

| N-Ethylglycine | C₄H₉NO₂ | 104.0660 | 58.0651 ([M-COOH]⁺), 44.0495 ([CH₂NHEt]⁺) |

| N-Propylglycine | C₅H₁₁NO₂ | 118.0817 | 72.0808 ([M-COOH]⁺), 58.0651 ([CH₂NHPr]⁺) |

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of N-alkylated glycine derivatives by mass spectrometry, for example using an Electrospray Ionization (ESI) source coupled to a quadrupole analyzer, is as follows:

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ion source parameters, including the capillary voltage, cone voltage, source temperature, and desolvation gas flow and temperature. These parameters may require optimization for the specific compound.

-

Set the analyzer to scan a mass range appropriate for the expected molecular weight of the derivative and its fragments (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For N-alkylated glycine derivatives, FTIR is particularly useful for confirming the presence of the carboxylic acid and secondary or tertiary amine functionalities.

Data Presentation: Characteristic FTIR Absorption Bands

The following table lists the characteristic FTIR absorption bands for several N-alkylated glycine derivative salts.[1][2]

Table 4: FTIR Absorption Bands (cm⁻¹) of N-alkylated Glycine Derivatives [1][2]

| Compound | ν(C=O) | ν(N-H) | ν(C-N) | Other Key Bands |

| H₂EtGlyCl | 1753 (s) | 2976-2728 (m-s) | 1189 (s) | 1416 (s), 798 (s) |

| H₂(n-PrGly)Cl | 1749 (s) | 3008-2705 (m-s) | 1201 (s) | 1417 (s), 847 (s) |

| H₂(i-PrGly)Cl | 1747 (s) | 3002-2734 (m-s) | 1212 (s) | 1422 (s), 821 (s) |

| H₂(n-PrGly)NO₃ | 1741 (s) | 3013-2757 (s) | 1216 (s) | 1307 (s, NO₃⁻) |

| H(n-PrGly)·1/3H₂O | 1752 (s) | 3064-2787 (s) | 1205 (s) | 1593 (w, COO⁻ asym), 1418 (s, COO⁻ sym) |

(s) = strong, (m) = medium, (w) = weak

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FTIR spectra of solid and liquid samples with minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid N-alkylated glycine derivative onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be in absorbance or transmittance units.

-

Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

-

Conclusion

The spectroscopic characterization of N-alkylated glycine derivatives is a critical step in their synthesis and application. NMR, MS, and FTIR provide complementary information that, when used in concert, allows for the unambiguous determination of their chemical structure. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these techniques, along with practical data and protocols to aid in their own characterization efforts. The provided data tables and experimental workflows serve as a quick reference for the analysis of this important class of molecules.

References

(3-Aminopropyl)glycine in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a non-proteinogenic amino acid that presents a versatile scaffold for medicinal chemistry exploration. Its inherent structural features, combining a glycine (B1666218) backbone with a flexible aminopropyl side chain, offer multiple points for chemical modification to modulate physicochemical properties and biological activity. While research directly focused on this compound is nascent, its structural similarity to key neurotransmitters and other biologically active molecules suggests significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of the current understanding and future prospects of this compound and its derivatives in medicinal chemistry, with a focus on their potential as modulators of key neurological targets.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the core molecule is essential for designing derivatives with desired pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C5H12N2O2 | PubChem |

| Molecular Weight | 132.16 g/mol | PubChem |

| IUPAC Name | 2-(3-aminopropylamino)acetic acid | PubChem |

| CAS Number | 2875-41-4 | Sigma-Aldrich[1][2][3] |

| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | Sigma-Aldrich[1][2][3] |

| Physical Form | Solid | Sigma-Aldrich[1][2][3] |

| Purity | 95% | Sigma-Aldrich[1][2][3] |

Potential Therapeutic Applications and Biological Targets

The structural architecture of this compound makes it an attractive starting point for designing ligands for several important biological targets, primarily in the central nervous system.

GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its concentration in the synaptic cleft is regulated by GABA transporters (GATs). Inhibition of these transporters can prolong the action of GABA, leading to a therapeutic effect in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. The glycine backbone of this compound provides a core structure that can be elaborated to interact with the binding sites of GATs.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a co-agonist binding site for glycine.[5] Modulation of this site can either enhance or decrease receptor activity, offering therapeutic potential in a range of neurological and psychiatric disorders, including schizophrenia and depression. The glycine moiety within this compound makes it a prime candidate for the development of novel NMDA receptor modulators.

Structure-Activity Relationships (SAR) of Related Glycine Derivatives

While specific SAR studies on this compound are not yet available, analysis of related N-substituted glycine derivatives provides valuable insights for future drug design. A 2023 study on the bioactivity of aliphatic N-substituted glycine derivatives highlighted the importance of the N-substituent in determining the biological properties of these compounds.

Table of IC50 Values for N-Substituted Glycine Derivatives against Human Foreskin Fibroblast (HFF) Cell Line (48h exposure)

| Compound | N-Substituent | IC50 (µM) |

| Propylglycine | Propyl | > 500 |

| Butylglycine | Butyl | 450 ± 25 |

| sec-Butylglycine | sec-Butyl | 380 ± 20 |

| tert-Butylglycine | tert-Butyl | 420 ± 30 |

| Pentylglycine | Pentyl | 310 ± 15 |

| Isopentylglycine | Isopentyl | 350 ± 18 |

| tert-Pentylglycine | tert-Pentyl | 390 ± 22 |

| Hexylglycine | Hexyl | 250 ± 12 |

| 2-Aminoheptylglycine | 2-Aminoheptyl | 127 ± 8 |

| Octylglycine | Octyl | 180 ± 10 |

Data extracted from a study by Jafari et al. (2023) on the toxicity of N-substituted glycine derivatives. It is important to note that these values represent cytotoxicity and not inhibition of a specific therapeutic target.

These data suggest that increasing the lipophilicity of the N-substituent generally leads to increased biological activity (in this case, toxicity). The presence of an additional amino group, as in 2-aminoheptylglycine, significantly enhances this effect. This provides a rationale for exploring derivatives of this compound with varied substituents on the propyl chain to optimize activity and selectivity for specific targets.

Experimental Protocols

Synthesis of N-Substituted Glycine Esters

The following is a general procedure for the synthesis of N-substituted glycine esters, which can be adapted for the synthesis of this compound derivatives. This protocol is based on a process described in a patent for the preparation of N-substituted glycine esters.

Reaction: Reaction of a primary amine with a glyoxylic acid ester hemiacetal followed by hydrogenation.

Materials:

-

Primary amine (e.g., 3-aminopropanol to be further modified)

-

Glyoxylic acid methyl ester methyl hemiacetal (GMHA)

-

Hydrogenation catalyst (e.g., Palladium on carbon)

-

Hydrogen gas

Procedure:

-

Dissolve the primary amine (1 equivalent) in methanol.

-

Add a solution of GMHA (1 equivalent) in methanol to the amine solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 25-45 °C) until the formation of the intermediate imine is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Transfer the reaction mixture to a hydrogenation reactor.

-

Add the hydrogenation catalyst to the mixture.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-100 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 20-130 °C) and maintain stirring until the hydrogenation is complete.

-

After cooling and depressurization, filter the reaction mixture to remove the catalyst.

-

The resulting solution contains the N-substituted glycine ester, which can be isolated and purified by standard methods such as distillation or chromatography. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

In Vitro Assay for GABA Transporter Inhibition

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against GABA transporters.

Principle: Measurement of the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter subtype. A reduction in the accumulation of [³H]GABA in the presence of a test compound indicates inhibition of the transporter.

Materials:

-

HEK-293 cells stably expressing the desired human GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

-

Cell culture medium and supplements.

-

[³H]GABA (radioligand).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Test compounds (e.g., derivatives of this compound).

-

Known GABA uptake inhibitor as a positive control (e.g., Tiagabine for GAT-1).[6][7]

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Culture: Culture the HEK-293 cells expressing the target GAT subtype in appropriate culture vessels until they reach the desired confluency.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

-

Incubation: Add assay buffer containing a fixed concentration of [³H]GABA and varying concentrations of the test compound to the cells. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known inhibitor).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 10-30 minutes) to allow for GABA uptake.

-

Termination of Uptake: Rapidly terminate the assay by aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor in a brain membrane preparation.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus), homogenized.

-

Radioligand specific for the NMDA glycine site (e.g., [³H]glycine or a specific antagonist like [³H]MDL 105,519).[8]

-

Assay buffer (e.g., Tris-HCl buffer).

-

Test compounds.

-

Known high-affinity ligand for the glycine site as a positive control.

-

Glutamate (to promote the high-affinity state of the glycine site).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and perform differential centrifugation to isolate a crude membrane fraction.

-

Assay Incubation: In a multi-well plate, combine the brain membrane preparation, the radioligand, glutamate, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known glycine site ligand).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Potential Modulation of GABAergic Neurotransmission

Derivatives of this compound could potentially inhibit GABA transporters (GATs), leading to an increase in synaptic GABA levels and enhanced activation of postsynaptic GABA receptors.

Caption: Potential mechanism of action for a this compound derivative as a GABA reuptake inhibitor.

Workflow for Screening this compound Derivatives

A logical workflow for the discovery and initial characterization of bioactive this compound derivatives would involve synthesis, in vitro screening, and initial ADME profiling.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2875-41-4 [sigmaaldrich.com]

- 4. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABA Transporter and its Inhibitors | Bentham Science [eurekaselect.com]

- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating (3-Aminopropyl)glycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased stability, improved receptor affinity, and unique biological activities. (3-Aminopropyl)glycine, a glycine (B1666218) derivative with a flexible aminopropyl side chain, offers a versatile scaffold for introducing modifications and functionalities into peptides. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below address the specific challenges associated with this sterically hindered amino acid and provide strategies to ensure high coupling efficiency and peptide purity.

Materials and Reagents

The key building block for incorporating this compound is Fmoc-N-(3-Boc-aminopropyl)-glycine . The orthogonal protecting group strategy, with the acid-labile Boc group on the side-chain amine and the base-labile Fmoc group on the α-amine, is essential for selective deprotection during SPPS.[1]

Table 1: Key Reagents and their Functions

| Reagent/Material | Function |

| Fmoc-N-(3-Boc-aminopropyl)-glycine | Building block for this compound incorporation |

| Rink Amide Resin | Solid support for the synthesis of C-terminally amidated peptides |

| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS |

| Piperidine (B6355638) (20% in DMF) | Reagent for Fmoc-group removal |

| Coupling Reagents (e.g., HATU, HBTU) | Activates the carboxylic acid for amide bond formation |

| Base (e.g., DIPEA, NMM) | Activates the coupling reagent and neutralizes the protonated amine |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups |

| Scavengers (e.g., TIS, H₂O, EDT) | Traps reactive cations generated during cleavage |

Experimental Protocols

Resin Swelling

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine

Due to the steric hindrance of the side chain, a standard coupling protocol may result in low efficiency. The following optimized protocol is recommended:

-

Activation: In a separate vial, dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-N-(3-Boc-aminopropyl)-glycine.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Activation Mechanism | Recommended for Hindered Residues? |

| HBTU/HOBt | Forms an active ester | Yes, but may require longer coupling times. |

| HATU | Forms a highly reactive acyl-guanidinium species | Highly Recommended |

| DIC/Oxyma | Forms an active ester | Yes, generally efficient. |

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously deprotects the Boc group on the this compound side chain and other acid-labile side-chain protecting groups.

-

Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Cleavage Cocktail Composition | Target Residues/Protecting Groups | Cleavage Time |

| TFA/TIS/H₂O (95:2.5:2.5) | Standard peptides, including those with Arg(Pbf), Trp(Boc), and Lys(Boc) | 2-3 hours |

| TFA/EDT/H₂O/TIS (94:2.5:2.5:1) | Peptides containing Trt-protected Cys | 2-3 hours |

| TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with multiple Arg(Mtr/Pmc) residues | 4-6 hours |

Visualization of Workflows and Concepts

Caption: Experimental workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Challenges and mitigation strategies for incorporating this compound in SPPS.

Applications and Future Directions

The incorporation of this compound into peptides opens up numerous possibilities for therapeutic development. The primary amine on the side chain can serve as a point for further modification, such as pegylation to improve half-life, conjugation to small molecule drugs, or cyclization to enhance conformational stability. Peptides containing this modification are being explored for various applications, including:

-

Antimicrobial Peptides: The introduction of additional positive charges can enhance the interaction of peptides with negatively charged bacterial membranes, potentially increasing their antimicrobial activity.

-

Cell-Penetrating Peptides: The flexible, positively charged side chain may facilitate the translocation of peptides across cell membranes.

-

Targeting G-Protein Coupled Receptors (GPCRs): The modified side chain can be used to probe interactions with GPCRs and develop more potent and selective agonists or antagonists.[2][3][4]

-

Peptidomimetics: this compound can be a key component in the design of peptidomimetics with improved pharmacokinetic properties.[5][6][7]

Further research into the specific biological activities of peptides containing this compound is warranted to fully exploit their therapeutic potential. The protocols outlined in this document provide a solid foundation for the successful synthesis and exploration of these novel peptide analogs.

References

- 1. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Fmoc-Protected (3-Aminopropyl)glycine Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased stability, tailored functionality, and improved target binding. (3-Aminopropyl)glycine, a glycine (B1666218) derivative with a primary amine in its side chain, is a particularly interesting building block. Its unique structure allows for post-synthetic modifications, such as labeling or the introduction of branched structures.

In Fmoc-based solid-phase peptide synthesis (SPPS), the bifunctional nature of this compound necessitates an orthogonal protection strategy. This involves protecting the α-amino group with the base-labile Fmoc group and the side-chain amino group with an acid-labile group, most commonly the tert-butoxycarbonyl (Boc) group. The commercially available Fmoc-N-(3-Boc-aminopropyl)-glycine is the standard reagent for this purpose. This document provides detailed protocols and application notes for the efficient coupling of this versatile building block.

Orthogonal Protection Strategy

The core principle behind the successful incorporation of this compound is the use of orthogonal protecting groups.[1][2] In the context of Fmoc-SPPS, this means that the protecting group on the side chain must be stable under the basic conditions used to remove the Fmoc group from the α-amine (typically 20% piperidine (B6355638) in DMF), but readily removable under different conditions (e.g., strong acid) at a later stage of the synthesis.[][4]

The Fmoc group on the α-amine is removed at each cycle of peptide elongation, while the Boc group on the aminopropyl side chain remains intact.[] This prevents unwanted side reactions and branching at the side-chain amine during chain assembly. The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).[5]

Figure 1: Orthogonal protection scheme for Fmoc-N-(3-Boc-aminopropyl)-glycine.

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers and different scales.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a fritted reaction vessel.[6]

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[6]

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.[6]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine

N-substituted amino acids like this compound can sometimes present coupling challenges due to steric hindrance. Therefore, robust activation methods are recommended.

Protocol 1: HBTU/HATU Activation

This is a reliable and widely used method for most coupling reactions in Fmoc-SPPS.

-

Pre-activation: In a separate vial, dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and HOBt or HOAt (3 equivalents) in DMF.

-

Add N,N'-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[6]

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: DIC/HOBt Activation

This method is a cost-effective alternative and can be beneficial in cases where uronium-based reagents might cause side reactions.

-

Dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the solution to the deprotected peptide-resin.

-

Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction completion using the Kaiser test.

-

Upon completion, wash the resin as described in Protocol 1.

Figure 2: Experimental workflow for the coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine.

Data Presentation: Coupling Conditions and Reagents

The choice of coupling reagent and reaction conditions can significantly impact the efficiency of incorporating Fmoc-N-(3-Boc-aminopropyl)-glycine. The following table summarizes recommended conditions based on standard practices for N-substituted amino acids.

| Parameter | HBTU/HATU Activation | DIC/HOBt Activation |

| Fmoc-AA Equiv. | 3.0 | 3.0 |

| Coupling Reagent Equiv. | 2.9 (HBTU/HATU) | 3.0 (DIC) |

| Additive Equiv. | 3.0 (HOBt/HOAt) | 3.0 (HOBt) |

| Base Equiv. | 6.0 (DIPEA) | N/A |

| Solvent | DMF | DMF/DCM |

| Typical Reaction Time | 1 - 2 hours | 2 - 4 hours |

| Recommendation | Highly efficient for most couplings, including sterically hindered residues. | Cost-effective alternative, can minimize certain side reactions. |

Equivalents are relative to the initial loading of the resin.

Final Cleavage and Side-Chain Deprotection

After the complete peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Boc group on the this compound residue, are removed simultaneously.

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

-

Incomplete Coupling (Positive Kaiser Test):

-

Extend the coupling time: Allow the reaction to proceed for an additional 1-2 hours.

-

Perform a double coupling: After washing the resin, repeat the coupling procedure with a fresh solution of activated amino acid.[7]

-

Switch coupling reagents: If using DIC/HOBt, consider switching to the more potent HATU for the second coupling.[8]

-

-

Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder coupling efficiency.[9]

-

Consider using a microwave peptide synthesizer to improve reaction kinetics.

-

Incorporate backbone-modifying dipeptides (e.g., pseudoprolines) in the sequence preceding the difficult coupling.

-

Conclusion

The successful incorporation of Fmoc-N-(3-Boc-aminopropyl)-glycine into peptide sequences is readily achievable using standard Fmoc-SPPS protocols with robust coupling reagents like HBTU or HATU. The key to success lies in the orthogonal protection of the side-chain amine with a Boc group, which ensures the selective elongation of the peptide chain. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this versatile building block to create novel and complex peptides for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Peptide Modification and Cyclization using (3-Aminopropyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a versatile building block for peptide modification, enabling the synthesis of cyclic peptides with unique structural and functional properties. Its incorporation into a peptide chain introduces a secondary amine in the backbone, which can be utilized for various chemical modifications, most notably for backbone cyclization. This approach allows for the creation of constrained peptide structures, which can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and better oral bioavailability compared to their linear counterparts.

This document provides detailed application notes and protocols for the use of this compound in peptide modification and cyclization, with a focus on the formation of urea (B33335) backbone cyclic peptides.

Applications of this compound in Peptide Chemistry

The primary application of this compound in peptide chemistry is to serve as a precursor for N-substituted glycine (B1666218) derivatives that facilitate intramolecular cyclization. By introducing two of these residues into a peptide sequence, a "handle" is created for forming a cyclic structure through the connection of the aminopropyl side chains.

One of the most effective methods for cyclizing peptides containing this compound is through the formation of a urea backbone . This is achieved by reacting the free amino groups of the aminopropyl side chains with a carbonyl-donating reagent. This strategy offers several advantages:

-

Increased Diversity: The urea linkage provides a distinct chemical feature compared to traditional amide bonds, potentially leading to novel biological activities.

-

Conformational Constraint: The cyclic structure imposes significant conformational rigidity on the peptide, which can be beneficial for target binding.

-

Enhanced Stability: Cyclic peptides, particularly those with backbone modifications, are often more resistant to enzymatic degradation.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of the this compound building block and its use in peptide cyclization, based on reported literature.

| Step | Product | Yield (%) | Reference |

| Synthesis of Allyl 3-aminopropylcarbamate | Allyl 3-aminopropylcarbamate | 51% | [1] |

| Synthesis of N-Fmoc-(N-(Alloc)-3-aminopropyl)glycine | N-Fmoc-(N-(Alloc)-3-aminopropyl)glycine | 74% | [1] |

| On-resin Urea Backbone Cyclization | Cyclic Peptide (example: c(YM3-m)) | ~50-70% | [1] |

| Final Cleavage and Purification | Purified Cyclic Peptide | Variable | [1] |

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-N-(Alloc-3-aminopropyl)glycine Building Block

This protocol describes the synthesis of the orthogonally protected this compound building block required for solid-phase peptide synthesis (SPPS). The allyloxycarbonyl (Alloc) group protects the aminopropyl side chain, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine.

Materials:

-

3-Aminopropan-1-ol

-

Allyl chloroformate

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Glyoxylic acid monohydrate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Allyl 3-aminopropylcarbamate:

-

Dissolve 3-aminopropan-1-ol in a 1:1 mixture of DCM and saturated aqueous Na₂CO₃ solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add allyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to obtain allyl 3-aminopropylcarbamate as a colorless oil.

-

-

Synthesis of N-(Alloc-3-aminopropyl)glycine:

-

Dissolve allyl 3-aminopropylcarbamate in methanol.

-

Add glyoxylic acid monohydrate and stir for 1 hour at room temperature.

-

Add sodium cyanoborohydride in one portion and stir for an additional 12 hours.

-

Quench the reaction with 1 M HCl and concentrate under reduced pressure.

-

The crude N-(Alloc-3-aminopropyl)glycine can be used in the next step without further purification.

-

-

Synthesis of N-Fmoc-N-(Alloc-3-aminopropyl)glycine:

-

Dissolve the crude N-(Alloc-3-aminopropyl)glycine in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

-

Add Fmoc-OSu and stir at room temperature for 12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield N-Fmoc-N-(Alloc-3-aminopropyl)glycine as a white solid.

-

Protocol 2: On-Resin Urea Backbone Peptide Cyclization

This protocol outlines the procedure for synthesizing a cyclic peptide with a urea backbone on a solid support using the N-Fmoc-N-(Alloc-3-aminopropyl)glycine building block.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N-Fmoc-N-(Alloc-3-aminopropyl)glycine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine (20% in DMF)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

N-methylmorpholine (NMM)

-

Acetic acid (AcOH)

-

BTC (Bis(trichloromethyl) carbonate, triphosgene) or PFPC (dipentafluorophenyl carbonate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Swell the Rink Amide MBHA resin in DMF.

-

Perform standard Fmoc-SPPS to assemble the linear peptide sequence.

-

Incorporate the N-Fmoc-N-(Alloc-3-aminopropyl)glycine building blocks at the desired positions using HBTU/HOBt/DIPEA as coupling reagents.

-

-

Alloc Deprotection:

-

Wash the peptide-resin with DMF and DCM.

-

Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) in a mixture of DCM, NMM, and AcOH (18:1:1 v/v/v) for 2 hours at room temperature to remove the Alloc protecting groups from the aminopropyl side chains.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol.

-

-

On-Resin Urea Backbone Cyclization:

-

Swell the deprotected peptide-resin in DMF.

-

Add a solution of the carbonyl donating reagent (e.g., BTC (0.5 eq.) or PFPC (3 eq.)) in DMF.

-

Add DIPEA (5 eq.) and agitate the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using a test cleavage and LC-MS analysis.

-

Once the cyclization is complete, wash the resin extensively with DMF and DCM.

-

-

Final Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Protocol 3: Purification and Analysis of the Cyclic Peptide

Materials:

-

Crude cyclic peptide

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

TFA (0.1%)

-

Preparative and analytical C18 reverse-phase HPLC columns

-

Lyophilizer

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Purification by RP-HPLC:

-

Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMSO or water/acetonitrile mixture).

-

Purify the peptide using a preparative C18 reverse-phase HPLC column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30-60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

-

Analysis of Purity:

-

Analyze the collected fractions using an analytical C18 reverse-phase HPLC column to assess purity.

-